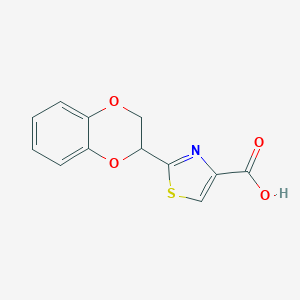

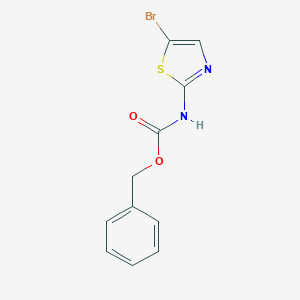

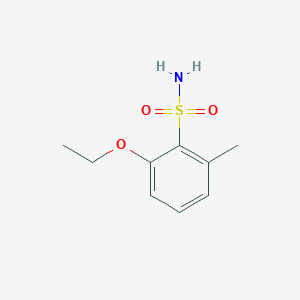

Fmoc-4-Aminomethyl-phenylessigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorenylmethoxycarbonyl derivatives involves several key steps, including the preparation of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their condensation to afford protected amino acids or their derivatives. One method includes the K2CO3-catalyzed N-alkylation of N,O-bis(tert-butoxycarbonyl)hydroxylamine, followed by condensation with polystyrene to facilitate the synthesis of N-substituted hydroxamic acids (Mellor & Chan, 1997).

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl derivatives often features a planar acetic acid moiety with attached groups at specific angles, contributing to their chemical behavior and reactivity. For example, 2-Amino-2-(2-fluorophenyl)acetic acid exhibits a planar acetate anion with a dihedral angle of 105.5 degrees, indicating structured spatial arrangement (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Fluorenylmethoxycarbonyl derivatives participate in various chemical reactions, including the introduction of the Fmoc protecting group into amines, acids, alcohols, and other functional groups. A mild, rapid, and chemoselective procedure involves using 9-chloro-9-phenylfluorene for the protection of amino acids and their derivatives, demonstrating the compound's versatility in synthesis (Soley & Taylor, 2019).

Physical Properties Analysis

The physical properties of fluorenylmethoxycarbonyl derivatives, such as solubility and crystalline structure, are crucial for their application in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, for instance, allows for easy removal under mild basic conditions without affecting other sensitive functional groups, making it highly suitable for iterative peptide synthesis processes (Gioeli & Chattopadhyaya, 1982).

Chemical Properties Analysis

The chemical properties of the Fmoc group, such as its stability under various conditions and reactivity towards different reagents, are fundamental to its widespread use in peptide chemistry. The Fmoc group's ability to protect hydroxy-groups efficiently, alongside its compatibility with a range of acid- and base-labile protecting groups, showcases its chemical versatility (Gioeli & Chattopadhyaya, 1982).

Wissenschaftliche Forschungsanwendungen

Fmoc-Schutz von Aminen und Aminosäuren

Fmoc-4-Aminomethyl-phenylessigsäure wird beim Fmoc-Schutz einer Vielzahl von aliphatischen und aromatischen Aminen, Aminosäuren, Aminoalkoholen und Aminophenolen eingesetzt . Dieser Prozess soll umweltfreundlich sein und kann in wässrigen Medien unter milden und katalysefreien Bedingungen durchgeführt werden . Es wurde gezeigt, dass die Reaktion in Gegenwart von ambidenten Nucleophilen chemoselektiv ist .

Biochemische Forschung

This compound wird in der biochemischen Forschung, insbesondere in der Proteomik, eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann bei der Synthese von Peptiden verwendet werden, bei denen es sich um kurze Ketten von Aminosäuremonomeren handelt, die durch Peptidbindungen verknüpft sind.

Pharmazeutische Zwischenprodukte

This compound wird als pharmazeutisches Zwischenprodukt verwendet . Pharmazeutische Zwischenprodukte sind die Verbindungen, die im mittleren Stadium der Produktion von pharmazeutischen Wirkstoffen (APIs) gebildet werden. Diese Zwischenprodukte werden bei der Synthese des endgültigen therapeutischen Moleküls verwendet.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of peptides , suggesting that its targets could be the amino groups of amino acids involved in peptide formation.

Mode of Action

The compound, also known as Fmoc-4-aminomethyl-phenylacetic acid, acts as a protecting group for the amino groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This property allows for the selective protection and deprotection of amino groups, facilitating the formation of peptide bonds .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. It is involved in the protection of the amino groups of amino acids, preventing unwanted reactions during the peptide bond formation process . Once the peptide bond is formed, the Fmoc group can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is influenced by the conditions of the peptide synthesis process. The compound is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a critical factor influencing its action. Additionally, the compound is reported to be stable at temperatures between 0-8°C , suggesting that temperature is another important environmental factor.

Eigenschaften

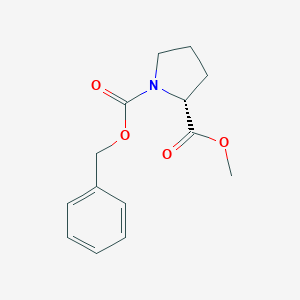

IUPAC Name |

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKYGLCUQGQTNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176504-01-1 |

Source

|

| Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)